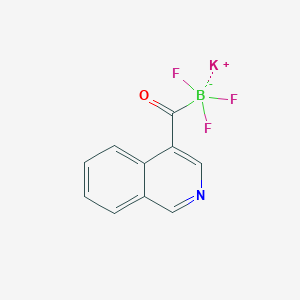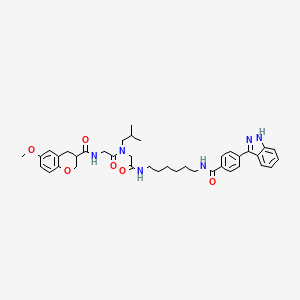
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide is a complex organic compound that features a combination of indazole and chromane structures. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The chromane moiety is also significant in medicinal chemistry due to its antioxidant and anti-inflammatory properties.
准备方法
The synthesis of N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide involves multiple steps, including the formation of the indazole and chromane units, followed by their coupling.
Indazole Synthesis: The indazole unit can be synthesized using transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation.
Chromane Synthesis: The chromane unit can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Coupling Reaction: The final step involves coupling the indazole and chromane units through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).
化学反应分析
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and ester functionalities, using reagents like alkyl halides or acyl chlorides.
科学研究应用
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: It can be used in biological studies to investigate its effects on various cellular processes, including cell proliferation and apoptosis.
Medicine: Due to its structural features, the compound may exhibit anticancer, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.
作用机制
The mechanism of action of N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indazole moiety can interact with enzymes like phosphoinositide 3-kinase δ, inhibiting its activity and affecting cellular signaling pathways.
Pathways: The compound may modulate pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
相似化合物的比较
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide can be compared with other indazole and chromane-containing compounds:
Similar Compounds:
Uniqueness: The combination of indazole and chromane moieties in a single molecule provides a unique structural framework that may exhibit a synergistic effect, enhancing its biological activity and therapeutic potential.
属性
分子式 |
C39H48N6O6 |
|---|---|
分子量 |
696.8 g/mol |
IUPAC 名称 |
N-[2-[[2-[6-[[4-(1H-indazol-3-yl)benzoyl]amino]hexylamino]-2-oxoethyl]-(2-methylpropyl)amino]-2-oxoethyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C39H48N6O6/c1-26(2)23-45(36(47)22-42-39(49)30-20-29-21-31(50-3)16-17-34(29)51-25-30)24-35(46)40-18-8-4-5-9-19-41-38(48)28-14-12-27(13-15-28)37-32-10-6-7-11-33(32)43-44-37/h6-7,10-17,21,26,30H,4-5,8-9,18-20,22-25H2,1-3H3,(H,40,46)(H,41,48)(H,42,49)(H,43,44) |
InChI 键 |
WYILNUMMZCIBMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC(=O)NCCCCCCNC(=O)C1=CC=C(C=C1)C2=NNC3=CC=CC=C32)C(=O)CNC(=O)C4CC5=C(C=CC(=C5)OC)OC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13346705.png)
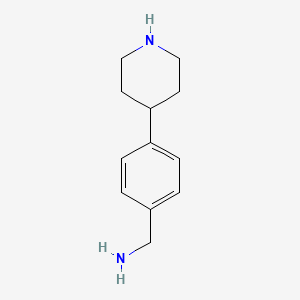
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)

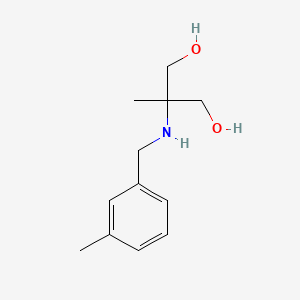
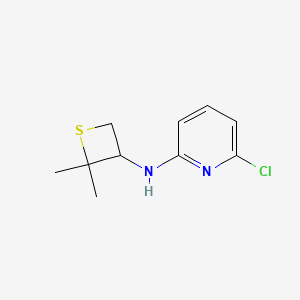
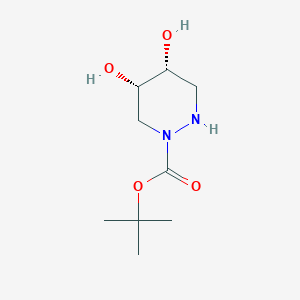
![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)
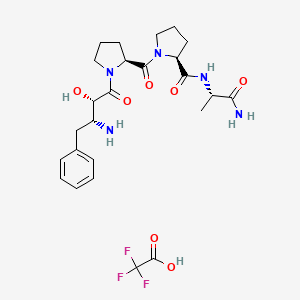
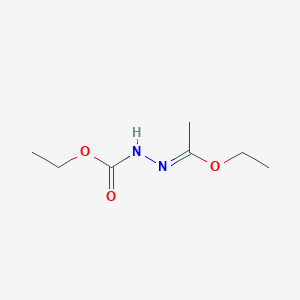
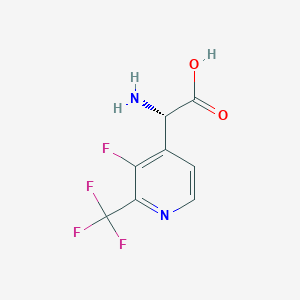
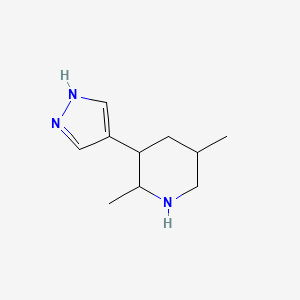
![2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B13346806.png)
